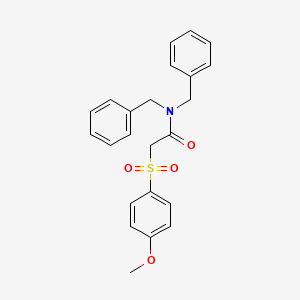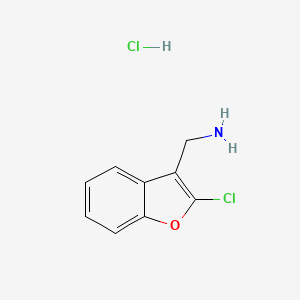![molecular formula C23H18N6OS2 B2628880 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide CAS No. 690645-04-6](/img/structure/B2628880.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound, and a tetrazole ring, which is a class of synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide” can be deduced from its name. It contains a benzothiazole ring and a tetrazole ring, which are connected by a phenyl ring and a propanamide group .科学的研究の応用
Antifungal Activity
Research has shown that tetrazole derivatives, including those containing benzothiazole, have significant antifungal properties. These compounds have been effective against various fungi, such as Fusarium sambucinum, Fusarium oxysporum, and Candida albicans. The high cell growth inhibition demonstrated by these derivatives at varying concentrations is a notable finding in the quest for new antifungal agents (Łukowska-Chojnacka et al., 2016).
Tumor Hypoxia Markers
Novel nitroimidazole-based thioflavin-T derivatives, including benzothiazole derivatives, have been synthesized and studied as tumor hypoxia markers. These compounds, radiolabeled with iodine-131, showed promising results in accumulating in hypoxic murine sarcoma S180 cells, suggesting their potential use in cancer diagnosis and therapy (Li et al., 2005).
MMP Inhibitors in Tissue Damage
Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been synthesized and evaluated for their effectiveness in inflammatory and oxidative processes. These compounds showed potential anti-inflammatory and wound healing effects, with some derivatives demonstrating the ability to inhibit matrix metalloproteinases (MMPs) at the nanomolar level (Incerti et al., 2018).
Luminescent Properties for White Light Emission
Benzothiazole derivatives have been studied for their luminescent properties, with applications in white light emission. Derivatives like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide have shown potential for use in fabricating white-light emitting devices, highlighting the flexibility and simplicity of their use in this field (Lu et al., 2017).
Antimicrobial and Cytotoxic Activities
Several benzothiazole derivatives have been synthesized and tested for their antimicrobial and cytotoxic activities. Compounds like N-(naphthalen-1-yl)propanamide derivatives showed notable activity against various bacteria and fungi. Some of these compounds exhibited antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at potency levels similar to chloramphenicol (Evren et al., 2020).
Antituberculosis and Cytotoxicity Studies
3-heteroarylthioquinoline derivatives, synthesized from benzothiazole derivatives, have been evaluated for their antituberculosis activity and cytotoxic effects. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, with low toxicity against mouse fibroblasts, indicating their potential as antituberculosis agents (Chitra et al., 2011).
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6OS2/c30-21(13-14-31-23-26-27-28-29(23)18-9-2-1-3-10-18)24-17-8-6-7-16(15-17)22-25-19-11-4-5-12-20(19)32-22/h1-12,15H,13-14H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWVCGVDQGHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

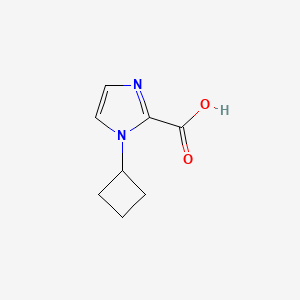
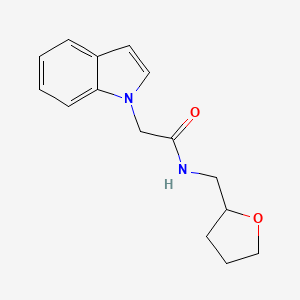
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)
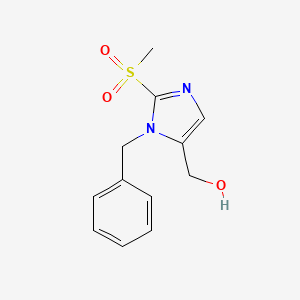
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
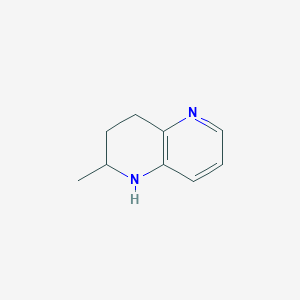
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
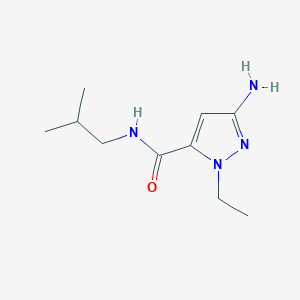
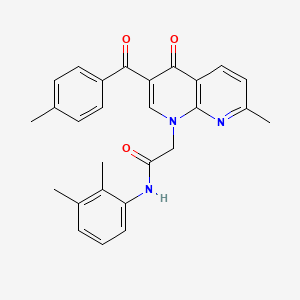
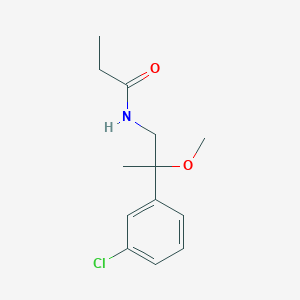
![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)
